CCT128930

Beschreibung

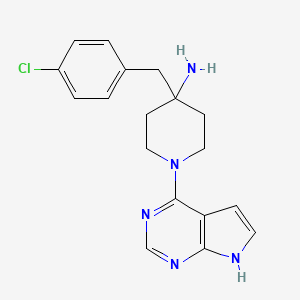

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDZIGAXXNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590818 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885499-61-6 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CCT128930: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates. Interestingly, emerging evidence reveals that this compound also elicits Akt-independent effects, including the induction of DNA damage, autophagy, and apoptosis, broadening its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Akt Inhibition

This compound functions as an ATP-competitive inhibitor of Akt, with a notable selectivity for the Akt2 isoform.[1][2][3] This inhibition occurs through its competition with ATP for the binding site in the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets. The selectivity for Akt over other closely related kinases, such as protein kinase A (PKA), is achieved by targeting a single amino acid difference in the kinase domain.[2][4]

The primary consequence of Akt inhibition by this compound is the disruption of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[2] By blocking this pathway, this compound effectively induces a G1 phase cell cycle arrest in cancer cells, particularly those with a constitutively active PI3K/Akt pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4]

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Assay Type |

| Akt2 | 6 | Cell-free |

| p70S6K | 120 | Cell-free |

| PKA | 168 | Cell-free |

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: In Vitro Antiproliferative Activity of this compound (GI50 values)

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Null | 6.3 |

| PC3 | Prostate Cancer | Null | 1.9 |

| LNCaP | Prostate Cancer | Null | 0.35 |

Data sourced from MedchemExpress.

Signaling Pathway: Akt-Dependent Mechanism

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.

Caption: this compound inhibits Akt, blocking downstream signaling and promoting apoptosis and cell cycle arrest.

Akt-Independent Mechanisms of Action

Recent studies have revealed that this compound can induce antitumor effects through mechanisms that are independent of its Akt inhibitory function. These off-target effects contribute to its overall efficacy and suggest a broader therapeutic potential.

DNA Damage Response and Apoptosis

In some cancer cell lines, such as HepG2 hepatoma cells, this compound has been shown to induce a DNA damage response.[5] This is characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] At higher concentrations (e.g., 20 µM), this compound can trigger apoptosis through the activation of caspase-3 and caspase-9, and the cleavage of PARP.[5]

Autophagy

This compound can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][5] This is observed with an increase in the levels of LC3-II and Beclin-1.[5] Interestingly, blocking autophagy with agents like chloroquine has been shown to enhance this compound-induced apoptosis, suggesting a potential combination therapy strategy.[5]

TRPM7 Channel Antagonism

A recent study has identified this compound as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel. This inhibition is independent of intracellular Mg2+ and is selective for TRPM7 over TRPM6 and TRPM8 isoforms. The IC50 values for TRPM7 inhibition were determined to be 0.86 ± 0.11 μM (in the absence of intracellular Mg2+) and 0.63 ± 0.09 μM (in the presence of 300 μM intracellular Mg2+).

Signaling Pathway: Akt-Independent Mechanisms

The following diagram illustrates the Akt-independent effects of this compound.

Caption: this compound induces DNA damage, autophagy, and inhibits TRPM7 channels, independent of Akt.

In Vivo Antitumor Activity

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome |

| U87MG | Glioblastoma (PTEN-null) | 25 mg/kg, i.p. | 48% T/C ratio on day 12 |

| BT474 | Breast Cancer (HER2+, PIK3CA-mutant) | 40 mg/kg, i.p. | 29% T/C ratio on day 22 (complete growth arrest) |

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Akt Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation of Akt and its downstream substrates.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Protocol:

-

Cell Preparation and Implantation: Harvest cancer cells (e.g., U87MG) and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.

-

Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of this compound's mechanism of action.

Conclusion

This compound is a well-characterized Akt inhibitor with a clear mechanism of action in disrupting the PI3K/Akt/mTOR pathway. Its potent antiproliferative and pro-apoptotic effects, particularly in cancers with activated Akt signaling, have been demonstrated both in vitro and in vivo. Furthermore, the discovery of its Akt-independent activities, including the induction of DNA damage, autophagy, and antagonism of the TRPM7 channel, adds new dimensions to its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the multifaceted mechanism of action of this compound in various cancer contexts. This comprehensive understanding is crucial for the continued development and potential clinical application of this promising anticancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT128930: A Selective ATP-Competitive Inhibitor of AKT2 for Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT2.[1][2][3] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling pathways. Recent findings on its activity as a TRPM7 channel antagonist are also discussed, offering a broader perspective on its pharmacological profile.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. AKT, a key node in this pathway, exists as three highly homologous isoforms: AKT1, AKT2, and AKT3. While sharing significant homology, these isoforms have distinct, non-redundant roles in normal physiology and cancer progression. AKT2, in particular, is often implicated in glucose metabolism and is overexpressed or hyperactivated in several cancer types.

This compound emerged from a drug discovery program aimed at identifying selective AKT inhibitors.[2][4] Its mechanism of action is based on competition with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1][2][3] This guide serves as a technical resource for researchers utilizing this compound in their preclinical studies.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions |

| AKT2 | 6 | Cell-free kinase assay |

| p70S6K | 120 | Cell-free kinase assay |

| PKA | 168 | Cell-free kinase assay |

| Data compiled from multiple sources.[1][3] |

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Null | 6.3 |

| LNCaP | Prostate Cancer | Null | 0.35 |

| PC3 | Prostate Cancer | Null | 1.9 |

| Data represents the mean from multiple experiments.[2] |

Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg dose)

| Route of Administration | Cmax (µM) | Tmax (h) | AUC (µM·h) | Bioavailability (%) |

| Intravenous (IV) | 6.4 | - | 4.6 | 100 |

| Intraperitoneal (IP) | 1.3 | - | 1.3 | 29 |

| Oral (PO) | 0.43 | - | 0.4 | 8.5 |

| Pharmacokinetic parameters were determined in CrTacNCr-Fox1nu mice.[5] |

Table 4: In Vivo Antitumor Efficacy

| Xenograft Model | Dose and Schedule | Endpoint | Result |

| U87MG (Glioblastoma) | 25 mg/kg, i.p., daily | Tumor growth inhibition | 48% T/C ratio on day 12 |

| BT474 (Breast Cancer) | 40 mg/kg, i.p., twice daily for 5 days | Tumor growth inhibition | 29% T/C ratio on day 22 |

| T/C ratio represents the ratio of the median tumor volume of the treated group to the control group.[3] |

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of AKT2. This leads to a reduction in the phosphorylation of downstream substrates, ultimately impacting cell cycle progression and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

The Structure-Activity Relationship of CCT128930: A Technical Guide to a Potent AKT Inhibitor

For Immediate Release

SUTTON, England – In the landscape of targeted cancer therapy, the serine/threonine kinase AKT (also known as Protein Kinase B) has emerged as a critical node in signaling pathways that drive tumor cell proliferation and survival. The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making AKT a highly attractive target for drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CCT128930, a potent and selective ATP-competitive inhibitor of AKT, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, with the chemical name 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, is a pyrrolopyrimidine-based compound that has demonstrated significant preclinical antitumor activity.[1][2] Developed through fragment-based and structure-based design, this compound exhibits potent inhibition of AKT, particularly AKT2, with a high degree of selectivity against the closely related kinase PKA.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the kinase domains of AKT and PKA.[1] This guide will dissect the key structural features of this compound that govern its biological activity, detail the experimental protocols used for its evaluation, and present its effects on cellular signaling pathways.

Core Structure and Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.[1][2] The core structure of this compound consists of a pyrrolo[2,3-d]pyrimidine scaffold, which is a common motif in kinase inhibitors, linked to a 4-amino-4-benzylpiperidine moiety. The X-ray crystal structure of this compound bound to a chimeric PKA-AKT protein reveals key hydrogen-bonding interactions within the ATP-binding site.[3]

The selectivity of this compound for AKT over PKA is attributed to the interaction with methionine 282 (Met282) in AKT.[4] This residue is a key determinant for the potency and selectivity of this chemical series.

Structure-Activity Relationship (SAR)

The development of this compound involved the optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. While detailed SAR data on a wide range of analogs is not extensively published in a single source, key insights can be gleaned from the discovery of more advanced analogs. A significant liability of this compound and related compounds containing the 4-amino-4-benzylpiperidine core is their in vivo metabolism, leading to rapid clearance and low oral bioavailability.[5]

To address this, modifications were focused on the linker between the piperidine and the lipophilic substituent. This led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as a series with improved pharmacokinetic properties.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

| Compound | Target | IC50 (nM) | Selectivity vs. PKA |

| This compound | AKT2 | 6[2][4] | 28-fold[2][4] |

| This compound | PKA | 168[4] | - |

| This compound | p70S6K | 120[4] | 20-fold vs. AKT2[4] |

| Cell Line | Tumor Type | Genetic Background | GI50 (µM) |

| U87MG | Glioblastoma | PTEN-null | 6.3[4] |

| LNCaP | Prostate Cancer | PTEN-deficient | 0.35[4] |

| PC3 | Prostate Cancer | PTEN-deficient | 1.9[4] |

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against AKT and other kinases was determined using a cell-free enzymatic assay. The assay typically involves the incubation of the recombinant kinase, the compound of interest at varying concentrations, a substrate peptide, and ATP. The extent of substrate phosphorylation is then measured, often through methods like ELISA or radiometric assays, to calculate the IC50 value.

Cell Proliferation Assay (SRB Assay)

The antiproliferative activity of this compound was assessed using the sulforhodamine B (SRB) assay. Tumor cell lines are seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period. After treatment, cells are fixed, and the total protein content is stained with SRB. The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

Western Blotting for Phospho-protein Analysis

To determine the effect of this compound on AKT signaling in cells, Western blotting is employed. Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of AKT and its downstream substrates (e.g., GSK3β, PRAS40, FOXO1).[2]

Cell Cycle Analysis

The effect of this compound on cell cycle progression is analyzed by flow cytometry. Cells are treated with the compound, harvested, and stained with a DNA-intercalating dye such as propidium iodide (PI) and with an antibody against bromodeoxyuridine (BrdU) to label cells in S-phase. The DNA content and BrdU incorporation are then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2] this compound has been shown to cause a G1 cell cycle arrest in PTEN-null U87MG human glioblastoma cells.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the PI3K/AKT Pathway

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow for Evaluating this compound Activity

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of AKT that has served as a valuable tool for preclinical research and as a lead compound for the development of next-generation AKT inhibitors. The structure-activity relationship studies, driven by the need for improved pharmacokinetic properties, have led to the identification of analogs with enhanced oral bioavailability.[5] Future research in this area will likely focus on further refining the selectivity profile of these inhibitors and exploring their potential in combination therapies to overcome resistance mechanisms in cancer. The detailed understanding of the SAR of the pyrrolopyrimidine series will continue to guide the design of novel and more effective targeted cancer therapeutics.

References

- 1. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

CCT128930: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT128930, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of AKT2, with an IC50 of 6 nM.[1][2][3][4][5][6] Its development was driven by the need for selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This compound exhibits significant selectivity for AKT over other closely related kinases, a feature achieved by targeting a single amino acid difference in the kinase domain.[7][8] This guide delves into the specifics of this selectivity, providing quantitative data and the methodologies used to determine it.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through in vitro kinase assays against a panel of kinases. The most potent inhibition is observed against AKT2.

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and other key kinases.

| Kinase | IC50 (nM) | Fold Selectivity vs. AKT2 |

| AKT2 | 6 | 1 |

| p70S6K | 120 | 20 |

| PKA | 168 | 28 |

Data sourced from multiple references.[1][3][6][9]

In a broader screening against a panel of 47 different human kinases at a concentration of 10 μM, this compound demonstrated minimal cross-reactivity.[10] However, significant inhibition (less than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[10]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is a representative protocol for such an assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is a common and robust way to determine the potency of kinase inhibitors.

Objective: To measure the IC50 of this compound against a panel of protein kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)

-

[γ-³³P]ATP

-

ATP (at a concentration equivalent to the Km for each kinase)

-

96-well polypropylene plates

-

96-well filter plates

-

Phosphoric acid (H₃PO₄)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well polypropylene plate, add the following components in order:

-

20 µl of kinase reaction buffer

-

10 µl of the specific peptide substrate

-

10 µl of the purified kinase

-

5 µl of the diluted this compound or DMSO (for control)

-

-

Initiation of Reaction: Start the kinase reaction by adding 5 µl of a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: Stop the reaction by adding 20 µl of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The PI3K/AKT Signaling Pathway

This compound targets AKT, a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

CCT128930: A Technical Guide to its Effects on the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] CCT128930 is a potent and selective, ATP-competitive inhibitor of AKT (also known as protein kinase B or PKB), a central node in this signaling network.[4] This technical guide provides an in-depth overview of the effects of this compound on the PI3K/AKT/mTOR pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in their study of this compound.

Mechanism of Action

This compound is a pyrrolopyrimidine compound that acts as an ATP-competitive inhibitor of AKT, with a high degree of selectivity for AKT2.[4][5] Its inhibitory action is achieved by targeting a single amino acid difference between AKT and the closely related PKA kinase, specifically Met282 in AKT2.[6][7] This selectivity minimizes off-target effects on other kinases within the AGC family.[4] By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation and subsequent activation of its downstream substrates. This leads to the inhibition of the entire PI3K/AKT/mTOR signaling cascade, resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a deregulated PI3K/AKT/mTOR pathway.[4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions |

| AKT2 | 6 | Cell-free kinase assay |

| p70S6K | 120 | Cell-free kinase assay |

| PKA | 168 | Cell-free kinase assay |

Data sourced from MedchemExpress and Selleck Chemicals.[6][7]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Null | 6.3 |

| LNCaP | Prostate Cancer | Deficient | 0.35 |

| PC3 | Prostate Cancer | Deficient | 1.9 |

Data sourced from multiple publications and suppliers.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the Graphviz DOT language.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for Western blotting.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Experimental Protocols

Western Blotting for Phospho-AKT and Total AKT

This protocol is a general guideline for assessing the phosphorylation status of AKT and total AKT levels in cells treated with this compound.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes with occasional vortexing.[9]

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[9]

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[5]

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

-

Wash the membrane three times for 5-10 minutes each with TBST.[5]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

7. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the phospho-AKT signal to the total AKT signal.

Sulforhodamine B (SRB) Antiproliferative Assay

This assay is used to determine the growth inhibitory effects of this compound on cultured cells.[8]

1. Cell Plating:

-

Seed cells in 96-well plates at a density that will allow for exponential growth over the course of the experiment.

-

Allow the cells to attach for 24-36 hours.[8]

2. Drug Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Include a set of wells with cells that will be fixed at the time of drug addition to represent time zero (Tz).

3. Incubation:

-

Incubate the plates for a period of 96 hours at 37°C in a humidified incubator.[8]

4. Cell Fixation:

-

After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[2]

-

Incubate at 4°C for at least 1 hour.[2]

5. Staining:

-

Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[1]

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

6. Washing:

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[6]

-

Allow the plates to air dry completely.

7. Dye Solubilization and Absorbance Reading:

-

Add 100-200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.[2]

-

Shake the plates for 5-10 minutes on a shaker.

-

Read the absorbance at a wavelength between 490 and 530 nm using a microplate reader.

8. Data Analysis:

-

Calculate the percentage of cell growth and plot a dose-response curve to determine the GI50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKT that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its utility as a research tool is invaluable for elucidating the role of this pathway in cancer and other diseases. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and researchers working with this compound, facilitating reproducible and robust experimental outcomes.

References

- 1. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. bu.edu [bu.edu]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img.abclonal.com [img.abclonal.com]

- 10. bio-rad.com [bio-rad.com]

CCT128930: A Dual Inducer of Autophagy and Cell Cycle Arrest

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and molecular mechanisms of CCT128930, a potent small molecule inhibitor. It focuses on its dual ability to induce autophagy and cell cycle arrest in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a comparative look at its potency and effects across different cancer cell lines.

Table 1: Inhibitory Potency of this compound

| Target | IC50 | Assay Type | Notes |

| Akt2 | 6 nM | Cell-free | ATP-competitive inhibition.[1][2][3] |

| PKA | 168 nM | Cell-free | 28-fold selectivity for Akt2 over PKA.[2] |

| p70S6K | 120 nM | Cell-free | 20-fold selectivity for Akt2 over p70S6K.[2] |

Table 2: Antiproliferative Activity of this compound (GI50 Values)

| Cell Line | Cancer Type | PTEN Status | GI50 |

| U87MG | Glioblastoma | Deficient | 6.3 µM[2][4] |

| LNCaP | Prostate Cancer | Deficient | 0.35 µM[2][4] |

| PC3 | Prostate Cancer | Deficient | 1.9 µM[2][4] |

Table 3: Effect of this compound on Cell Cycle Distribution in U87MG Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DMSO Control (24h) | 43.6% | 36.6% | 17.8% |

| This compound (18.9 µM, 24h) | 64.8% | 2.0% | 30.5% |

Data extracted from studies on PTEN-null U87MG human glioblastoma cells.[2][4]

Core Signaling Pathways and Mechanisms

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest and the induction of autophagy. While initially identified as a potent Akt2 inhibitor, evidence suggests that some of its effects, particularly the induction of autophagy and DNA damage response, can occur independently of Akt inhibition.[1][5]

Cell Cycle Arrest

This compound primarily induces a G1 phase cell cycle arrest.[4][5][6] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, as well as the tumor suppressor p53.[2][5]

The following diagram illustrates the signaling pathway leading to this compound-induced G1 cell cycle arrest.

Induction of Autophagy

At higher concentrations, this compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[5] This is characterized by an increase in the levels of key autophagy markers, LC3-II and Beclin-1.[5] Interestingly, blocking autophagy with agents like chloroquine has been found to enhance this compound-induced apoptotic cell death, suggesting a potential cytoprotective role of autophagy in this context.[5]

The precise signaling cascade for this compound-induced autophagy is still under investigation but is noted to be independent of Akt inhibition in some cell lines.[5]

DNA Damage Response

This compound treatment also activates the DNA damage response (DDR) pathway.[5] This is evidenced by the phosphorylation of key proteins such as H2AX, ATM (ataxia-telangiectasia mutated), Chk1, and Chk2.[2][5] The activation of this pathway can contribute to both cell cycle arrest and, at higher doses, apoptosis.[5]

The following diagram depicts the activation of the DNA damage response pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the antiproliferative activity of this compound.

-

Cell Seeding : Seed cells in 96-well plates and allow them to attach for 36 hours to ensure they are in an exponential growth phase.

-

Treatment : Treat cells with a range of concentrations of this compound for 96 hours.

-

Fixation : Fix the cells with 10% (wt/vol) trichloroacetic acid (TCA).

-

Staining : Stain the fixed cells for 30 minutes with 0.4% (wt/vol) SRB dissolved in 1% acetic acid.

-

Washing : Remove the unbound SRB by quickly rinsing four times with 1% acetic acid.

-

Solubilization : Solubilize the protein-bound dye with 10 mM Tris base.

-

Measurement : Read the absorbance at 510 nm using a plate reader.

-

Analysis : Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

The workflow for the SRB assay is visualized in the following diagram.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in cell cycle regulation, autophagy, and DNA damage response.

-

Cell Lysis : Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., LC3, Beclin-1, p21, p-H2AX) overnight at 4°C.

-

Washing : Wash the membrane with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation : Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Cell Cycle Analysis

This method is employed to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Harvesting : Harvest treated and untreated cells by trypsinization.

-

Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Staining : Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation : Incubate the cells in the staining solution for 30 minutes in the dark.

-

Data Acquisition : Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT128930: A Potent Inducer of the DNA Damage Response

An In-depth Technical Guide on the Role of CCT128930 in DNA Damage Signaling

Executive Summary

This compound is a small molecule inhibitor initially identified as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2).[1][2] While its role in abrogating the pro-survival PI3K/Akt/mTOR signaling pathway is well-documented, compelling evidence has emerged demonstrating that this compound also potently induces a DNA damage response (DDR), leading to cell cycle arrest, autophagy, and apoptosis.[1][3] Notably, these effects on DNA damage signaling appear to be independent of its Akt inhibitory function, suggesting a distinct and important mechanism of action relevant to its anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for researchers in oncology and drug development.

Mechanism of Action in the DNA Damage Response

While this compound is a well-characterized Akt inhibitor, its ability to induce DNA damage appears to be a separate, off-target effect. The precise molecular mechanism by which this compound directly causes DNA lesions has not yet been fully elucidated in publicly available literature. However, the cellular response to this damage is well-documented. Treatment of cancer cells with this compound leads to the activation of the canonical DNA damage response pathway.[3][4] This is characterized by the phosphorylation and activation of key sensor and transducer kinases.

Upon induction of DNA damage by this compound, the cell activates a signaling cascade to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3] This response involves the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[3] Furthermore, the upstream kinases Ataxia-Telangiectasia Mutated (ATM) and the checkpoint kinases Chk1 and Chk2 are also phosphorylated, indicating the activation of the DDR signaling network.[3]

The downstream consequences of this DDR activation include a potent G1 phase cell cycle arrest.[3][5] This arrest is mediated by the downregulation of key cell cycle progression proteins such as Cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[3] At higher concentrations, this compound can push cells beyond cell cycle arrest and into apoptosis, as evidenced by the activation of caspase-3, caspase-9, and the cleavage of PARP.[3]

Interestingly, this compound has also been identified as a potent antagonist of the TRPM7 channel.[2][6] The inhibition of TRPM7, a channel involved in magnesium homeostasis and various signaling pathways, presents another potential, though currently unproven, avenue through which this compound might indirectly influence genomic stability and the DNA damage response.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Akt2 | Cell-free kinase assay | IC50 | 6 nM | [1] |

| PKA | Cell-free kinase assay | IC50 | 168 nM | [2] |

| p70S6K | Cell-free kinase assay | IC50 | 120 nM | [2] |

| U87MG (Glioblastoma) | SRB proliferation assay | GI50 | 6.3 µM | [1] |

| LNCaP (Prostate Cancer) | SRB proliferation assay | GI50 | 0.35 µM | [1] |

| PC3 (Prostate Cancer) | SRB proliferation assay | GI50 | 1.9 µM | [1] |

| TRPM7 | Ca2+ influx assay | IC50 | 1.42 ± 0.01 μM | [6] |

Table 2: In Vivo Anti-tumor Efficacy

| Xenograft Model | Treatment | T/C Ratio (%) | Day of Measurement | Reference |

| U87MG (Glioblastoma) | 25 mg/kg i.p. | 48 | 12 | [1] |

| BT474 (Breast Cancer) | 40 mg/kg | 29 | 22 | [1] |

Table 3: Pharmacokinetic Properties

| Administration Route | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC0-∞) | Reference |

| Intravenous (i.v.) | 6.4 µM | 4.6 µM·h | [1] |

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound is a novel and potent antagonist of TRPM7 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of selective TRPM7 inhibition by the anticancer agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

CCT128930: A Selective Inhibitor of the TRPM7 Channel

An in-depth technical guide on the inhibition of the TRPM7 channel by CCT128930 for researchers, scientists, and drug development professionals.

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a bifunctional protein, acting as both an ion channel and a kinase. It is a crucial regulator of cellular magnesium, zinc, and calcium homeostasis.[1][2] Dysregulation of TRPM7 has been implicated in various pathologies, particularly in cancer progression, making it a significant target for therapeutic intervention.[1] this compound has emerged as a potent and selective small-molecule inhibitor of the TRPM7 channel, demonstrating potential as an anti-cancer agent.[1][3][4][5][6][7]

Mechanism of Action

This compound exerts its inhibitory effect on the TRPM7 channel through an allosteric mechanism.[3][5][6] Structural and functional studies have revealed that this compound binds to a specific vanilloid-like (VL) site located on the cytoplasmic side of the channel, at the interface of the S3, S4, S5, and TRP helices.[1][3][5] This binding event stabilizes the TRPM7 channel in a closed, non-conducting conformation.[1][3][5] Notably, the binding of this compound displaces a lipid molecule that is typically resident within the VL site in the channel's active state.[3][5][6] The specificity of this compound for TRPM7 over its close homolog TRPM6 is attributed to subtle structural differences within this VL pocket.[1][3][5]

Quantitative Data on TRPM7 Inhibition

The inhibitory potency of this compound on the TRPM7 channel has been quantified through various functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Channel Type | Assay Type | Cell Line | Conditions | IC50 (μM) | Reference |

| Wild-type TRPM7 | Ca2+ Influx Assay | HEK293T | - | 1.42 ± 0.01 | [1] |

| Wild-type TRPM7 | Electrophysiology | HEK293T | Mg2+-free pipette solution | 0.86 ± 0.11 | [2] |

| Wild-type TRPM7 | Electrophysiology | HEK293T | 300 μM Mg2+ in pipette solution | 0.63 ± 0.09 | [2] |

| TRPM7 A981V Mutant | Ca2+ Influx Assay | HEK293T | - | Inhibition Abolished | [1] |

| TRPM7 A981L Mutant | Ca2+ Influx Assay | HEK293T | - | Inhibition Abolished | [1] |

| TRPM7 W1111A Mutant | Ca2+ Influx Assay | HEK293T | - | Inhibition Abolished | [1] |

Experimental Protocols

Detailed methodologies for key experiments investigating the inhibition of TRPM7 by this compound are outlined below.

This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in response to this compound.

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media. For overexpression studies, cells are transiently transfected with a plasmid encoding the full-length TRPM7 channel.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

To induce TRPM7 currents, the intracellular (pipette) solution is formulated to be nominally free of Mg2+ and contains a Mg2+ chelator like EDTA. A typical composition is (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EDTA, adjusted to pH 7.2 with CsOH.

-

TRPM7 currents are typically elicited by a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).

-

After establishing a stable baseline current, this compound is applied to the bath solution at various concentrations to determine its inhibitory effect.

-

This assay is used to determine the IC50 of this compound by measuring the influx of calcium through the TRPM7 channel.

-

Cell Preparation: HEK293T cells expressing either wild-type or mutant TRPM7 are seeded in 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

-

Measurement of Calcium Influx:

-

The baseline fluorescence is recorded.

-

Cells are then exposed to a solution containing a high concentration of Ca2+ and varying concentrations of this compound.

-

The change in fluorescence intensity, which corresponds to the influx of Ca2+, is measured over time using a fluorescence plate reader.

-

The IC50 value is calculated by fitting the concentration-response data to a logistic equation.

-

Cryo-EM is utilized to determine the high-resolution structure of the TRPM7 channel in complex with this compound, providing insights into the binding site and mechanism of inhibition.

-

Protein Expression and Purification: A C-terminally truncated construct of mouse TRPM7 is expressed in HEK293S cells. The protein is then extracted from the cell membranes using detergents.

-

Reconstitution into Nanodiscs: The purified TRPM7 protein is reconstituted into lipid nanodiscs to mimic the native membrane environment.

-

Complex Formation: this compound is added in excess to the TRPM7-nanodisc solution to ensure binding.

-

Cryo-EM Grid Preparation and Data Collection: The TRPM7-CCT128930 complex is applied to cryo-EM grids, which are then flash-frozen in liquid ethane. Images are collected using a high-end transmission electron microscope.

-

Image Processing and Structure Determination: The collected images are processed to reconstruct a 3D model of the TRPM7-CCT128930 complex.

Signaling Pathways and Experimental Workflows

The inhibition of TRPM7 by this compound has significant implications for downstream signaling pathways, particularly in the context of cancer.

References

- 1. Structural basis of selective TRPM7 inhibition by the anticancer agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel and potent antagonist of TRPM7 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of selective TRPM7 inhibition by the anticancer agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sobolevskylab.org [sobolevskylab.org]

- 6. Structural basis of selective TRPM7 inhibition by the anticancer agent this compound (Journal Article) | OSTI.GOV [osti.gov]

- 7. Structural basis of selective TRPM7 inhibition by the anticancer agent this compound (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

CCT128930 in vitro cell-based assay protocol

Application Note: CCT128930

Introduction

This compound is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with a particular potency for the Akt2 isoform.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its hyperactivation is a common feature in many human cancers, often due to mutations in components like PTEN or PIK3CA.[3] this compound effectively blocks the activity of Akt, leading to the inhibition of phosphorylation of its downstream substrates.[3] This action results in a G1 cell cycle arrest and a marked anti-proliferative effect in various tumor cell lines, particularly those with a deficient PTEN tumor suppressor.[3][4] These characteristics make this compound a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding pocket of Akt. This prevents the kinase from phosphorylating its downstream targets, thereby attenuating the entire signaling cascade. Key downstream effectors of Akt that are inhibited following this compound treatment include GSK3β, PRAS40, and FOXO1.[3][4] The inhibition of this pathway ultimately halts cell cycle progression and suppresses tumor cell growth.[3]

Figure 1: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on Akt.

Quantitative Data Summary

The anti-proliferative activity of this compound is cell-line dependent, showing particular efficacy in cancer cells with a PTEN-deficient background. The GI₅₀ (concentration for 50% growth inhibition) values from in vitro cell-based assays are summarized below.

| Cell Line | Cancer Type | PTEN Status | GI₅₀ Value (µM) | Citation |

| LNCaP | Prostate Cancer | Deficient | 0.35 | [2][4] |

| PC3 | Prostate Cancer | Deficient | 1.9 | [2][4] |

| U87MG | Glioblastoma | Deficient | 6.3 | [2][4] |

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol details the methodology for determining the effect of this compound on the proliferation of cancer cells using a colorimetric MTS assay. The assay measures the metabolic activity of viable cells.

Materials and Reagents:

-

Selected cancer cell line (e.g., PC3, U87MG)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear, flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be 0.1 µM to 50 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTS Assay and Measurement:

-

After the incubation period, add 20 µL of MTS reagent to each well, including the background control wells.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the log concentration of this compound and determine the GI₅₀ value using non-linear regression analysis.

-

Figure 2: Experimental workflow for the this compound cell proliferation (MTS) assay.

Protocol 2: Western Blot for Target Engagement

This protocol is used to verify that this compound engages its target, Akt, within the cell by measuring the phosphorylation status of Akt and its downstream substrate, GSK3β.

Materials and Reagents:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total-Akt

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-total-GSK3β

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound (e.g., at 1x and 5x the GI₅₀ concentration) and a vehicle control for a desired time (e.g., 2-6 hours).

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.[2]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.[2]

-

Incubate the membrane overnight at 4°C with the primary antibodies (e.g., anti-p-Akt) diluted in blocking buffer.[2][6]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]

-

Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control (β-actin).

-

Analyze the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control. A decrease in the p-Akt/Akt and p-GSK3β/GSK3β ratios upon this compound treatment confirms target engagement.

-

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.co.uk [promega.co.uk]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for CCT128930 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular selectivity for the AKT2 isoform (IC50 = 6 nM).[1][2][3] As a key node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and growth.[4] this compound has demonstrated significant antitumor activity in preclinical models by inhibiting the phosphorylation of downstream AKT substrates, leading to cell cycle arrest, primarily at the G1 phase.[4][5] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, along with key quantitative data and pathway information to guide researchers in their preclinical study design.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by targeting the PI3K/AKT/mTOR signaling cascade.[4] In many cancers, this pathway is dysregulated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[4] this compound competitively binds to the ATP-binding pocket of AKT, preventing its activation and subsequent phosphorylation of a range of downstream effector proteins.[4] This blockade leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in two distinct human tumor xenograft models.

Table 1: In Vivo Efficacy of this compound in PTEN-null U87MG Human Glioblastoma Xenografts

| Parameter | Value |

| Animal Model | Mice with established PTEN-null U87MG human glioblastoma xenografts |

| Drug | This compound |

| Dosage | 25 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Once daily for 5 out of 7 days |

| Treatment Duration | 12 days |

| Tumor Growth Inhibition (T/C Ratio) | 48% on day 12[1][4] |

| Observed Toxicity | No weight loss associated with this regimen[4] |

Table 2: In Vivo Efficacy of this compound in HER2-positive, PIK3CA-mutant BT474 Human Breast Cancer Xenografts

| Parameter | Value |

| Animal Model | Mice with established HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts |

| Drug | This compound |

| Dosage | 40 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Twice daily (bid) for 5 out of 7 days |

| Treatment Duration | 22 days |

| Tumor Growth Inhibition (T/C Ratio) | 29% on day 22 (complete growth arrest)[1][4] |

| Observed Toxicity | Minimal weight loss (nadir of 94.8% of initial body weight on day 15)[4] |

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted based on specific experimental goals and institutional animal care and use guidelines.

Protocol 1: U87MG Glioblastoma Xenograft Model

1. Cell Culture and Preparation:

- Culture U87MG cells in the recommended medium until they reach 80-90% confluency.

- Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count.

- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Tumor Implantation:

- Anesthetize female athymic nude or NOD/SCID mice (6-8 weeks old).

- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

- Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 70-300 mm³).

3. This compound Preparation and Administration:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- On each treatment day, dilute the stock solution to the final concentration of 25 mg/kg in a vehicle such as 0.5% methylcellulose in sterile water.

- Administer the this compound formulation or vehicle control intraperitoneally (i.p.) once daily for 5 consecutive days, followed by 2 days of no treatment.

4. Monitoring and Endpoint Analysis:

- Measure tumor volumes with digital calipers up to three times a week.

- Monitor animal body weight and overall health status regularly.

- At the end of the study (e.g., day 12), euthanize the mice, excise the tumors, and record their final weights.

- Optional: Collect tumor and tissue samples for pharmacodynamic marker analysis (e.g., Western blot for p-AKT, p-GSK3β).

Protocol 2: BT474 Breast Cancer Xenograft Model

1. Cell Culture and Preparation:

- Follow the same general procedure as for U87MG cells, adjusting for the specific culture requirements of BT474 cells. A typical injection may contain 5-10 x 10^6 cells.

2. Tumor Implantation:

- The procedure is similar to the U87MG model. For breast cancer models, implantation into the mammary fat pad is also an option.

3. This compound Preparation and Administration:

- Prepare the this compound formulation as described in Protocol 1.

- Administer this compound at a dosage of 40 mg/kg via intraperitoneal injection twice daily (e.g., 8-12 hours apart) for 5 consecutive days, followed by 2 days of rest.

4. Monitoring and Endpoint Analysis:

- Monitor tumor growth, body weight, and animal health as described previously.

- The study may be continued for a longer duration (e.g., 22 days or more) to observe sustained tumor growth inhibition.

- Endpoint analysis should include tumor weight and optional biomarker analysis.

// Nodes

CellCulture [label="1. Cell Culture &\nExpansion"];

Harvest [label="2. Cell Harvest &\nPreparation"];

Implantation [label="3. Tumor Cell\nImplantation (s.c.)"];

TumorGrowth [label="4. Tumor Growth\nMonitoring"];

Randomization [label="5. Randomization into\nTreatment Groups"];

Treatment [label="6. This compound or Vehicle\nAdministration (i.p.)"];

Monitoring [label="7. Monitor Tumor Volume\n& Body Weight"];

Endpoint [label="8. Study Endpoint &\nTissue Collection"];

Analysis [label="9. Data Analysis"];

// Edges

CellCulture -> Harvest;

Harvest -> Implantation;

Implantation -> TumorGrowth;

TumorGrowth -> Randomization;

Randomization -> Treatment;

Treatment -> Monitoring;

Monitoring -> Endpoint;

Endpoint -> Analysis;

}

Concluding Remarks

This compound has shown considerable promise as an anti-cancer agent in preclinical xenograft models with activated PI3K/AKT signaling. The protocols and data presented here offer a solid foundation for researchers investigating the in vivo efficacy of this compound. Careful consideration of the tumor model, dosing regimen, and appropriate pharmacodynamic endpoints will be crucial for the successful design and interpretation of these studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Phosphorylated AKT (p-AKT) Following Treatment with CCT128930, a Potent AKT Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serine-threonine kinase AKT (also known as Protein Kinase B) is a critical node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling network.[1] This pathway is fundamental in regulating cellular processes such as survival, proliferation, and growth.[1] Hyperactivation of the PI3K/AKT/mTOR pathway is a common event in malignant transformation and resistance to chemotherapy.[1] CCT128930 is a potent and selective ATP-competitive inhibitor of AKT.[2][3][4] It has demonstrated significant antitumor activity in preclinical models, particularly in tumors with a dysregulated PI3K/AKT pathway, such as those with PTEN loss.[1][4]

This application note provides a detailed protocol for analyzing the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cultured cancer cells treated with this compound using Western blot analysis. This technique is essential for confirming the on-target effect of this compound and for determining its effective concentration in a given cell line.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT, thereby preventing its kinase activity.[5] It shows selectivity for AKT over other related kinases like PKA.[2][3][4] Inhibition of AKT by this compound leads to a downstream blockade of the PI3K/AKT signaling pathway, resulting in the inhibition of phosphorylation of various AKT substrates, including GSK3β, PRAS40, and FOXO1, as well as the downstream target S6 Ribosomal Protein (S6RP).[1][2] This ultimately leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis.[1][2][6]

Interestingly, treatment with this compound can lead to a paradoxical increase in AKT phosphorylation at Ser473 at lower concentrations (up to 20 µM in U87MG cells), followed by a decrease at higher concentrations.[1][2] This phenomenon is thought to be a feedback mechanism that should be considered when interpreting experimental results.

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | IC50 | Assay Type | Reference |

| AKT2 | 6 nM | Cell-free | [2][3] |

| p70S6K | 120 nM | Cell-free | [2][3] |

| PKA | 168 nM | Cell-free | [2][3] |

Table 2: Antiproliferative Activity of this compound (GI50)

| Cell Line | Cancer Type | PTEN Status | GI50 | Reference |

| U87MG | Glioblastoma | Null | 6.3 µM | [1][2] |

| LNCaP | Prostate Cancer | Deficient | 0.35 µM | [2] |

| PC3 | Prostate Cancer | Deficient | 1.9 µM | [2] |

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

-

Materials:

-

Cancer cell line of interest (e.g., U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

6-well or 10 cm cell culture plates

-

-

Procedure:

-

Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

-